molecular formula C8H9Cl3Si B14681175 Trichloro[(3-methylphenyl)methyl]silane CAS No. 36147-59-8

Trichloro[(3-methylphenyl)methyl]silane

Cat. No.: B14681175
CAS No.: 36147-59-8
M. Wt: 239.6 g/mol
InChI Key: UTTMPFJDBFOFIV-UHFFFAOYSA-N
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Description

Properties

CAS No.

36147-59-8

Molecular Formula

C8H9Cl3Si

Molecular Weight

239.6 g/mol

IUPAC Name

trichloro-[(3-methylphenyl)methyl]silane

InChI

InChI=1S/C8H9Cl3Si/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3

InChI Key

UTTMPFJDBFOFIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro[(3-methylphenyl)methyl]silane can be synthesized through the direct reaction of chloromethylsilane with 3-methylphenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group.

Industrial Production Methods

In industrial settings, the production of this compound involves the reaction of chloromethylsilane with 3-methylphenyl compounds in the presence of a copper catalyst at elevated temperatures. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Trichloro[(3-methylphenyl)methyl]silane undergoes hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Alcoholysis: Reaction with alcohols results in the formation of alkoxysilanes and hydrochloric acid.

    Reduction: Reduction with alkali metals can produce highly crosslinked polysilane materials.

Common Reagents and Conditions

    Water: For hydrolysis reactions.

    Alcohols (e.g., methanol): For alcoholysis reactions.

    Alkali Metals (e.g., sodium): For reduction reactions.

Major Products

    Silanols: Formed during hydrolysis.

    Alkoxysilanes: Formed during alcoholysis.

    Polysilanes: Formed during reduction.

Scientific Research Applications

Trichloro[(3-methylphenyl)methyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The reactivity of trichloro[(3-methylphenyl)methyl]silane is primarily due to the presence of the chlorosilane group. This group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as water or alcohols. The resulting silanol or alkoxysilane products can further react to form stable siloxane bonds, which are crucial in various applications.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular characteristics of trichloro[(3-methylphenyl)methyl]silane and analogous compounds:

Compound Name Substituent Type Molecular Weight (g/mol) Key Structural Features References
This compound Aromatic (benzyl) 239.61 (calculated) Methyl-substituted phenyl group N/A
Trichloro(hexyl)silane Alkyl (C₆) 243.7 (calculated) Linear hexyl chain
Trichloro(octadecyl)silane (OTS) Alkyl (C₁₈) 427.1 (calculated) Long alkyl chain for rigid SAMs
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane Fluorinated alkyl 533.5 (from Ev13) Fluorocarbon chain for superhydrophobicity
Trichloro(vinyl)silane Vinyl 161.5 (calculated) Reactive C=C bond for hydroboration
Trichloro(3-phenylpropyl)silane Aromatic propyl 253.6 (Ev20) Phenyl group with propyl linker

Notes:

  • Aromatic vs. Alkyl Substituents: The benzyl group in the target compound likely enhances π-π interactions in aromatic systems compared to purely alkyl chains (e.g., hexyl or octadecyl silanes). This could improve adhesion in polymer composites or catalytic substrates requiring aromatic stacking .
  • Fluorinated Chains: Fluorinated silanes (e.g., PFOS) exhibit superior hydrophobicity and chemical resistance but lack the aromatic electronic effects present in the target compound .
Hydrophobicity and Surface Modification
  • Alkyl Silanes (C6, C18): Trichloro(hexyl)silane is used to hydrophobize catalysts, enhancing oil-catalyst interactions in transesterification (e.g., soybean oil methanolysis) . OTS (C18) forms densely packed self-assembled monolayers (SAMs) with liquid-repellent properties, critical in microfluidic devices .
  • Fluorinated Silanes (PFOS):
    • Provide extreme hydrophobicity and chemical inertness, ideal for anti-fouling coatings .
  • Aromatic Silanes:
    • The target compound’s methylphenyl group may offer intermediate hydrophobicity between alkyl and fluorinated silanes. Its aromaticity could enable selective interactions in sensors or chromatography matrices .
Reactivity in Chemical Reactions
  • Vinyl Silanes:
    • React with triethylborane (BEt₃) via 1,2-hydroboration, forming alkenylboranes for synthetic applications .

Performance in Catalysis and Material Science

  • Catalyst Supports:
    • Trichloro(hexyl)silane-modified CaO-CuO catalysts achieve 66% FAME yield in biodiesel production due to improved oil-catalyst wetting .
    • The target compound’s aromatic group could anchor aromatic substrates (e.g., lignin derivatives) in catalytic systems.
  • SAMs and Surface Engineering:
    • Alkyl chain length (C6 vs. C18) dictates SAM flexibility: C18 forms rigid layers, while C6 allows partial mobility .
    • Fluorinated silanes (PFOS) reduce surface energy to <15 mN/m, outperforming both alkyl and aromatic variants .

Key Comparative Insights

Property Target Compound Trichloro(hexyl)silane OTS (C18) PFOS
Hydrophobicity Moderate (aromatic) High (alkyl) Very high (long alkyl) Extreme (fluorinated)
Surface Energy Intermediate ~25 mN/m ~20 mN/m <15 mN/m
Thermal Stability Likely high (aromatic) Moderate High Very high
Reactivity with BEt₃ Not studied Low Low Low

Challenges and Opportunities

  • Aromatic Silanes: Limited data on the target compound necessitates further studies on its hydrolysis kinetics, bonding strength, and compatibility with industrial processes.

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